1,5-Dibromonaphthalene-2,6-diol

描述

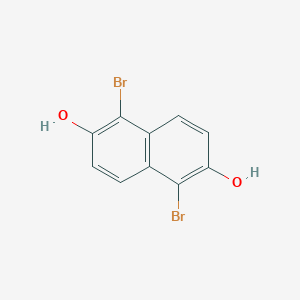

1,5-Dibromonaphthalene-2,6-diol is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol . It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene ring. This compound is known for its pale yellow to brown crystalline appearance .

准备方法

1,5-Dibromonaphthalene-2,6-diol can be synthesized through the bromination of naphthalene-2,6-diol. A common synthetic route involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with saturated sodium thiosulfate and filtered to obtain the desired product .

化学反应分析

Substitution Reactions

The bromine atoms and hydroxyl groups participate in nucleophilic substitution reactions under controlled conditions.

Halogen Substitution

The bromine atoms undergo substitution with nucleophiles such as alkoxy or amino groups:

-

Methoxylation : Treatment with methyl iodide (CH₃I) in DMF replaces hydroxyl groups with methoxy groups, forming 2,6-dibromo-1,5-dimethoxynaphthalene .

Hydroxyl Group Substitution

The phenolic -OH groups can be functionalized:

-

Silylation : Protection with trimethylsilyl chloride (TMSCl) facilitates subsequent oxidation or coupling reactions .

Oxidation Reactions

The hydroxyl groups are susceptible to oxidation, forming quinones or ketones:

Quinone Formation

Air oxidation of bis(trimethylsilyloxy) intermediates generates 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione via radical pathways :

Catalytic Oxidation

Using TPAP (tetra--propylammonium perruthenate), hydroxyl groups oxidize to ketones, producing decalin-1,5-dione stereoisomers .

Reduction Reactions

The bromine atoms and aromatic ring can undergo reduction:

Dehalogenation

Catalytic hydrogenation (H₂/Pd) removes bromine atoms, yielding naphthalene-2,6-diol derivatives .

Ring Hydrogenation

Under high-pressure H₂ (110 bar) with Raney nickel, the naphthalene backbone is fully hydrogenated to decalindiols .

Coupling Reactions

The compound participates in cross-coupling reactions to form extended π-systems:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces bromine atoms with aryl groups, enabling polymer synthesis .

Knoevenagel Condensation

Lithiation with -BuLi followed by quenching with DMF introduces aldehyde groups, which undergo condensation to form conjugated oligomers .

Table 1: Substitution Reactions of 1,5-Dibromonaphthalene-2,6-diol

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| Aerobic O₂ | 3,4,7,8-Tetrahydronaphthalene-1,5-dione | Bis(trimethylsilyloxy)diene | 49% | |

| TPAP | Decalin-1,5-dione | Decalindiol | 88% |

Mechanistic Insights

-

Substitution : Bromine atoms undergo (aromatic nucleophilic substitution) under basic conditions due to electron-withdrawing hydroxyl groups .

-

Oxidation : Radical intermediates form during aerial oxidation, as evidenced by ESR studies .

-

Coupling : Lithiation generates dianions that react electrophilically with aldehydes or halides .

科学研究应用

Chemistry

- Building Block for Organic Synthesis : DBN serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions where bromine atoms can be replaced by other nucleophiles.

- Material Science : It is utilized in developing materials with specific properties, such as semiconductors for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's derivatives have shown promise in enhancing charge transport properties in these applications .

Biology

- Biological Activity : Research indicates that derivatives of DBN exhibit potential biological activities, including anticancer properties. Its phenolic hydroxyl groups may play a role in interacting with biological targets through hydrogen bonding .

- Case Study - Prostate Cancer : A derivative of DBN was tested on LNCaP prostate cancer cells, demonstrating significant apoptosis induction via caspase activation pathways. This suggests potential therapeutic applications in cancer treatment.

Medicine

- Therapeutic Applications : Ongoing studies are exploring the use of DBN and its derivatives in medicinal chemistry. The compound's ability to inhibit specific signaling pathways may contribute to its effectiveness against various diseases .

Case Studies

Several case studies have explored the biological effects of dibromonaphthalene derivatives:

- Study on Prostate Cancer Cells : A derivative of DBN was tested on LNCaP prostate cancer cells. Results indicated significant apoptosis induction through caspase activation pathways.

- Inflammatory Response : Another study demonstrated that a related compound could inhibit IL-6 signaling pathways in Hep3B liver cells, suggesting potential anti-inflammatory effects.

Feasible Synthetic Routes

The synthesis of 1,5-Dibromonaphthalene-2,6-diol can be achieved through various methods:

- Bromination of Naphthalene-2,6-diol : Using NBS as a brominating agent.

- Electrophilic Substitution Reactions : This method allows for regioselective bromination at specific positions on the naphthalene ring.

作用机制

The mechanism of action of 1,5-Dibromonaphthalene-2,6-diol involves its interaction with molecular targets through hydrogen bonding and other weak intermolecular attractions. The phenolic hydroxyl groups participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules .

相似化合物的比较

1,5-Dibromonaphthalene-2,6-diol can be compared with similar compounds such as 1,5-dichloronaphthalene-2,6-diol and 2,6-dibromonaphthalene-1,5-diol. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the naphthalene ring . The unique arrangement of bromine atoms in this compound contributes to its distinct chemical properties and reactivity .

生物活性

1,5-Dibromonaphthalene-2,6-diol (DBN) is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol. Its structure features two bromine atoms and two hydroxyl groups attached to a naphthalene backbone, which may contribute to its biological activity. This article explores the biological activities of DBN, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

DBN can be synthesized through the bromination of naphthalene-2,6-diol using N-Bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) under reflux conditions. The compound exhibits various chemical reactivity patterns, including substitution and oxidation reactions.

Anticancer Activity

Research indicates that DBN derivatives may possess anticancer properties. A study on structurally related compounds has shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have been observed to activate caspases and promote cytochrome c release in prostate cancer cells . This suggests that DBN might have potential as a therapeutic agent against various cancers.

The biological activity of DBN is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The hydroxyl groups in DBN can form hydrogen bonds with biological macromolecules, influencing their function.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : DBN may inhibit enzymes involved in cancer progression or inflammation, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the biological activity of DBN, it is useful to compare it with similar halogenated naphthalene derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,5-Dichloronaphthalene-2,6-diol | Structure | Moderate anticancer activity |

| 2,6-Dibromonaphthalene-1,5-diol | Structure | Exhibits anti-inflammatory properties |

| 1-Bromonaphthalene | Structure | Lower cytotoxicity compared to DBN |

These comparisons highlight that while all these compounds share structural similarities, their biological activities can differ significantly based on the type and position of substituents.

Case Studies

Several case studies have explored the biological effects of dibromonaphthalene derivatives:

- Study on Prostate Cancer Cells : A derivative of DBN was tested on LNCaP prostate cancer cells. Results indicated significant apoptosis induction through caspase activation pathways .

- Inflammatory Response : Another study demonstrated that a related compound could inhibit IL-6 signaling pathways in Hep3B liver cells, suggesting potential anti-inflammatory effects.

属性

IUPAC Name |

1,5-dibromonaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJNHIANORGBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565101 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132178-78-0 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights were gained by comparing 1,5-Dibromonaphthalene-2,6-diol with 1,5-Dichloronaphthalene-2,6-diol?

A: The research paper "Comparison of the structures of 1,5-dichloro- and this compound and their co-crystalline compounds with dioxane" [] investigates the crystal structures of both compounds and their interactions with dioxane. The study employed X-ray crystallography to determine bond lengths, angles, and intermolecular interactions, highlighting the impact of halogen substitution on the crystal packing and potential for forming co-crystals. This information provides valuable insights into the structural features of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。